Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate
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Description
Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate is a complex organic compound that has attracted interest due to its unique chemical structure and potential applications in various fields. This molecule integrates a benzofuran moiety, a piperidine ring, and sulfonyl and ester functional groups, making it an intriguing candidate for synthetic chemistry, biological research, and pharmaceutical development.
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The preparation of this compound typically begins with the synthesis of the benzofuran core. This involves the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Side Chain Introduction: : Next, the 2,2-dimethyl-2,3-dihydrobenzofuran moiety is functionalized with a propyl group. This can be achieved through alkylation reactions using appropriate alkyl halides and strong bases.
Sulfonylation: : The propyl side chain is then converted into a sulfonyl derivative via sulfonyl chloride in the presence of a base.
Piperidine Integration: : The sulfonyl group is reacted with a piperidine ring through nucleophilic substitution reactions, where the piperidine nitrogen attacks the sulfonyl electrophile.
Ester Formation: : Finally, the carboxylate ester is introduced by esterification of the piperidine carboxylic acid with ethanol under acidic conditions.
Industrial Production Methods: Industrial synthesis typically involves optimizing the above reactions for scale-up. Continuous flow chemistry, catalytic processes, and green chemistry principles may be employed to enhance efficiency and sustainability.
Types of Reactions
Oxidation: : The benzofuran moiety can undergo oxidation reactions, forming quinone derivatives.
Reduction: : Reduction of the ester group can lead to the corresponding alcohol.
Substitution: : The sulfonyl group is susceptible to nucleophilic substitution, enabling various functional modifications.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride in protic solvents.
Substitution: : Strong nucleophiles like amines or thiols under mild heating.
Major Products Formed
Oxidized Quinones: : From the benzofuran oxidation.
Alcohols: : From ester reduction.
Modified Sulfonyl Derivatives: : From nucleophilic substitutions.
Chemistry
Synthetic Chemistry: : Used as a building block for complex organic molecules.
Biology
Biological Probes: : Investigated as a potential probe for studying biochemical pathways due to its reactive functional groups.
Medicine
Pharmaceutical Development: : Explored for potential drug candidates, particularly in targeting neurological pathways.
Industry
Material Science: : Possible applications in the creation of novel materials with unique electronic or photophysical properties.
Mechanism of Action
Target of Action
It’s known that benzofuran compounds, which this compound is a derivative of, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Properties
IUPAC Name |
ethyl 1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO6S/c1-4-26-20(23)16-9-11-22(12-10-16)29(24,25)14-6-13-27-18-8-5-7-17-15-21(2,3)28-19(17)18/h5,7-8,16H,4,6,9-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIPQZOFCPEGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC3=C2OC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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